molecular formula C12H11N3O2 B5624621 4,8-dimethoxy-5H-pyrimido[5,4-b]indole

4,8-dimethoxy-5H-pyrimido[5,4-b]indole

Cat. No.: B5624621
M. Wt: 229.23 g/mol
InChI Key: IXGPMZSKMKGIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dimethoxy-5H-pyrimido[5,4-b]indole is a high-purity chemical compound supplied for research use only. It is built on a pyrimido[5,4-b]indole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. While direct data on this specific methoxy-substituted derivative is limited, its structure is closely related to a class of 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole derivatives that have been studied as potent inhibitors of phosphodiesterases (PDEs) . These related compounds have demonstrated significant inotropic (heart muscle-contracting) and vasodilator activity, making them valuable probes for investigating cardiovascular function and potential therapies . Furthermore, the indole nucleus is a well-established pharmacophore with a broad spectrum of reported biological applications, including antiviral, anticancer, and anti-inflammatory activities . The specific substitution pattern of this compound suggests it may also serve as a key intermediate in synthetic organic chemistry, potentially undergoing reactions such as the Dimroth Rearrangement to access other valuable heterocyclic systems . Researchers can utilize this compound to explore its mechanism of action, particularly its potential interaction with phosphodiesterase enzymes, and to establish structure-activity relationships (SAR) within this promising class of molecules. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4,8-dimethoxy-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-16-7-3-4-9-8(5-7)10-11(15-9)12(17-2)14-6-13-10/h3-6,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGPMZSKMKGIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethoxy-5H-pyrimido[5,4-b]indole can be achieved through several methods. One common approach involves the annulation of a pyrimidine ring to 2-aminoindoles. This method typically includes the use of ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . The reaction conditions often involve the Sonogashira reaction followed by [3+3] cyclocondensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The methoxy groups at positions 4 and 8 can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyrimidoindoles.

Mechanism of Action

The mechanism of action of 4,8-dimethoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activities of cyclic nucleotide phosphodiesterase (PDE) isoenzymes, which play a role in regulating cardiac function . This inhibition leads to increased levels of cyclic nucleotides, thereby enhancing cardiac contractility and heart rate.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key References
4,8-Dimethoxy-5H-pyrimido[5,4-b]indole 4-OCH₃, 8-OCH₃ C₁₂H₁₁N₃O₂ 245.24 g/mol
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole 4-Cl, 7-OCH₃ C₁₁H₈ClN₃O 233.66 g/mol
4,8-Dichloro-5H-pyrimido[5,4-b]indole 4-Cl, 8-Cl C₁₀H₅Cl₂N₃ 238.08 g/mol
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole 4-Cl, 8-OCH₃ C₁₁H₈ClN₃O 233.65 g/mol

Key Observations :

  • Methoxy vs.
  • Positional Effects : The 8-methoxy group in 4,8-dimethoxy derivatives may improve steric compatibility with enzyme active sites compared to 7-methoxy analogues, as seen in PDE inhibition studies .

Key Findings :

  • Chloro-Substituted Analogues: 4-Chloro-8-methoxy derivatives show high selectivity for alpha(1D)-adrenoceptors, making them valuable tools for studying receptor-ligand interactions .

Q & A

Q. What are the established synthetic methodologies for constructing the pyrimido[5,4-b]indole core in 4,8-dimethoxy derivatives?

  • Methodological Answer : The pyrimido[5,4-b]indole core can be synthesized via Cu(I)-catalyzed cascade cyclization. For example, 2-nitrochalcones react with aliphatic primary amines under CuI catalysis and Cs₂CO₃ promotion to yield 5H-pyrimido[5,4-b]indoles in high yields (77–90%) . Key steps include:
  • Cyclization to form a 2,3-disubstituted indole intermediate.
  • Methoxy group introduction via methylation (e.g., dimethyl sulfate or methyl iodide).
  • Optimization of reaction time (12–24 hours) and solvent systems (PEG-400/DMF mixtures enhance solubility) .

Q. How are structural and purity characteristics of 4,8-dimethoxy-5H-pyrimido[5,4-b]indole validated experimentally?

  • Methodological Answer : Use multi-spectroscopic analysis:
  • 1H/13C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–9.0 ppm) in CDCl₃ with TMS as an internal standard. Coupling constants (e.g., J = 7.04 Hz) confirm substituent positions .
  • HRMS : Confirm molecular weight (e.g., m/z = 303 [M+H]+) .
  • TLC : Monitor reaction progress using 70:30 ethyl acetate/hexane .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in methoxy-substituted pyrimidoindoles?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during methylation .
  • Catalyst Screening : CuI outperforms other catalysts (e.g., Pd) in cyclization steps, achieving >90% yield in some derivatives .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while PEG-400 enhances solubility of nitro precursors .

Q. What strategies resolve contradictions in reported biological activities of 4,8-dimethoxy derivatives (e.g., antiviral vs. antibacterial)?

  • Methodological Answer :
  • Target-Specific Assays : Use HBV polymerase inhibition assays (IC₅₀) for antiviral activity vs. biofilm disruption assays (e.g., Salmonella biofilm inhibition at 10–50 µM) .
  • Molecular Docking : Compare binding affinities to viral vs. bacterial targets (e.g., HBV polymerase vs. Salmonella quorum-sensing proteins) .
  • SAR Studies : Modify substituents (e.g., replacing 8-methoxy with fluoro) to isolate activity .

Q. How are computational models applied to predict physicochemical properties of 4,8-dimethoxy derivatives?

  • Methodological Answer :
  • Collision Cross-Section (CCS) Prediction : Use ion mobility-mass spectrometry (IM-MS) to predict CCS values (e.g., 140.6 Ų for [M+H]+), aiding in structural validation .
  • LogP Calculations : Estimate hydrophobicity (LogP ~2.9) via software (e.g., Molinspiration) to guide solubility optimization .
  • Molecular Dynamics : Simulate membrane permeability for CNS-targeted derivatives .

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